molecular formula C17H16N2O4S B2728999 (Z)-ethyl 4-((2-(1-cyano-2-oxopropylidene)-4-oxothiazolidin-5-yl)methyl)benzoate CAS No. 799825-30-2

(Z)-ethyl 4-((2-(1-cyano-2-oxopropylidene)-4-oxothiazolidin-5-yl)methyl)benzoate

Cat. No. B2728999
CAS RN: 799825-30-2
M. Wt: 344.39
InChI Key: BVUZYCCNQGLQCW-SSZFMOIBSA-N
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Description

(Z)-ethyl 4-((2-(1-cyano-2-oxopropylidene)-4-oxothiazolidin-5-yl)methyl)benzoate, also known as CTB or Compound 1, is a synthetic compound with potential applications in scientific research.

Scientific Research Applications

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and acetonitriles were used to create 5-arylmethylidene derivatives, leading to 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles. X-ray crystallographic study confirmed the structures, highlighting the compound's utility in synthesizing complex organic structures (Tverdokhlebov et al., 2005).

Aldose Reductase Inhibitors

New series of oxothiazolidine benzoate and acetate derivatives were synthesized, demonstrating potent inhibition of aldehyde reductase (ALR1) and aldose reductase (ALR2), key enzymes in managing diabetic complications. This suggests the compound's relevance in developing treatments for long-term diabetic issues (Saeed et al., 2014).

Supramolecular Structures

The compound was part of studies involving hydrogen-bonded supramolecular structures in various dimensions, indicating its potential in creating materials with specific, desired molecular architectures (Portilla et al., 2007).

Electroluminescent Device Properties

Investigated for its electroluminescent device properties, Zn(II)-chelated complexes based on functionalized benzothiazole derivatives, including this compound, showed promising potential for white-light emission and electron-transport in RGB OLEDs, suggesting applications in advanced display and lighting technologies (Roh et al., 2009).

Antimicrobial Activity

Ethyl(3-aryl-2-bromo)propanoate derivatives, including similar thiazolidinone compounds, were studied for antimicrobial activity. This research suggests the compound's relevance in developing new antimicrobial agents, highlighting the importance of specific substitutions for activity (Цялковский et al., 2005).

Anti-proliferative Agents

Substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates, structurally related to the compound , were synthesized as potential anti-cancer agents. This indicates the compound's potential in cancer research, especially for its role in synthesizing new, potent anti-proliferative agents (Soni et al., 2015).

properties

IUPAC Name

ethyl 4-[[(2Z)-2-(1-cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-3-23-17(22)12-6-4-11(5-7-12)8-14-15(21)19-16(24-14)13(9-18)10(2)20/h4-7,14H,3,8H2,1-2H3,(H,19,21)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUZYCCNQGLQCW-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=C(C#N)C(=O)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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